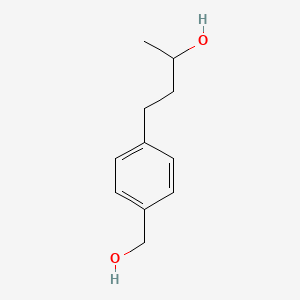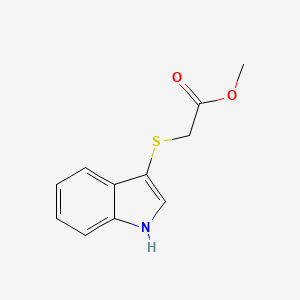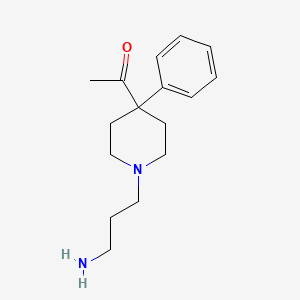
Hydroxymethyl-2-n-propylpyridin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hydroxymethyl-2-n-propylpyridin is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the second position and a hydroxymethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-Propylpyridine-3-carboxylic acid.
Reduction: 2-Propylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
科学的研究の応用
Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:
作用機序
The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
2-Propylpyridine: Lacks the hydroxymethyl group, leading to different chemical properties.
3-Hydroxymethylpyridine: Lacks the propyl group, affecting its reactivity and applications.
2-Propylpiperidine-3-methanol: A reduced form with different biological activity
Uniqueness: Hydroxymethyl-2-n-propylpyridin is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(2-propylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3 |
InChIキー |
KHBUGHDLLGIYJO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC=N1)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

dimethylsilane](/img/structure/B8455678.png)








![5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8455742.png)
![N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8455750.png)


